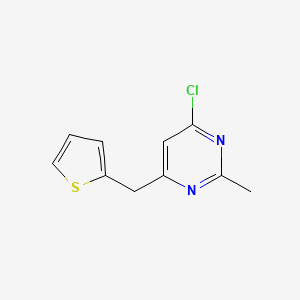

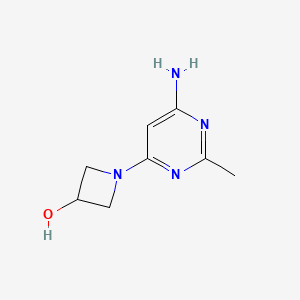

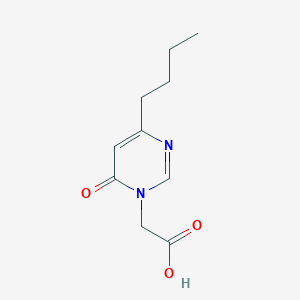

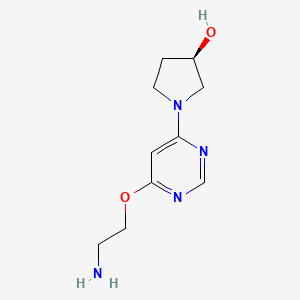

(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol

Overview

Description

(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, also known as (R)-AEP, is a synthetic molecule that has become increasingly popular in the scientific research field due to its ability to act as an agonist for the human serotonin receptor 5-HT2A. It is a highly selective agonist, meaning it binds to the serotonin receptor and activates it, allowing for a variety of research applications. AEP also has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.

Scientific Research Applications

Pyrimidine Derivatives in Anti-inflammatory Research

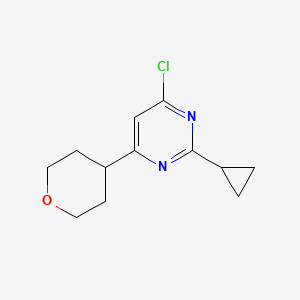

Pyrimidines, including derivatives structurally related to (R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, exhibit significant anti-inflammatory effects due to their ability to inhibit various inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and others. Recent studies have focused on the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, highlighting the potential for developing new therapeutic agents targeting inflammatory diseases (Rashid et al., 2021).

Pyrimidine Derivatives as Pharmacologically Active Compounds

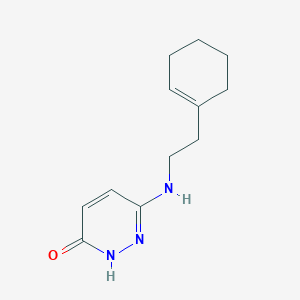

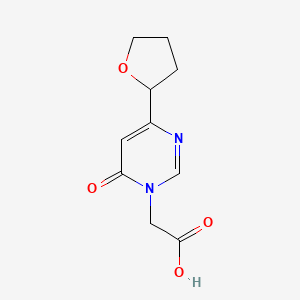

Pyrimidine derivatives have been recognized for their wide range of pharmacological activities, serving as a promising scaffold for drug development. These compounds have shown effectiveness in various domains, including antiviral, antimicrobial, antitumor, and antifungal activities. The structural diversity of pyrimidine allows for the exploration and design of new compounds with desired pharmacological properties (Chiriapkin, 2022).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a key component of (R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, is extensively utilized in medicinal chemistry due to its versatile nature, contributing significantly to the stereochemistry and three-dimensional profile of molecules. Pyrrolidine derivatives have shown promise in various therapeutic areas, including as inhibitors for certain diseases, demonstrating the critical role of this scaffold in the design of new biologically active compounds (Li Petri et al., 2021).

Dipeptidyl Peptidase IV Inhibitors

Research has identified pyrrolidine-based compounds as effective dipeptidyl peptidase IV (DPP IV) inhibitors, crucial for treating type 2 diabetes mellitus. These inhibitors showcase a potential therapeutic approach by modulating the activity of incretin hormones, highlighting the importance of the pyrrolidine scaffold in developing antidiabetic drugs (Mendieta et al., 2011).

Hybrid Catalysts in Synthesis

The synthesis of pyrimidine and its derivatives, including compounds similar to (R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, has been enhanced by using hybrid catalysts. These catalysts facilitate the development of complex molecules through eco-friendly and efficient synthetic pathways, underscoring the ongoing advancements in chemical synthesis methodologies (Parmar et al., 2023).

properties

IUPAC Name |

(3R)-1-[6-(2-aminoethoxy)pyrimidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c11-2-4-16-10-5-9(12-7-13-10)14-3-1-8(15)6-14/h5,7-8,15H,1-4,6,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCBMIFOANDPLZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC(=NC=N2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=CC(=NC=N2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.